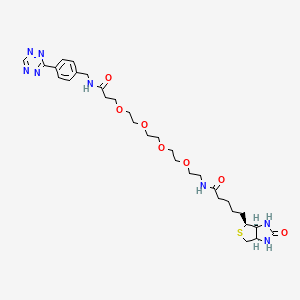
Tetrazine-PEG4-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG4-biotin is a bifunctional bioconjugation reagent that combines a tetrazine moiety, a polyethylene glycol (PEG) linker, and a biotin unit. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). The tetrazine group in this compound can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups, making it a valuable tool in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG4-biotin involves the conjugation of a tetrazine moiety to a PEG4 linker, followed by the attachment of a biotin unit. The tetrazine group is typically synthesized through a series of reactions starting from commercially available starting materials. The PEG4 linker is then attached to the tetrazine group using standard coupling reactions. Finally, the biotin unit is conjugated to the PEG4 linker to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-PEG4-biotin primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology .
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of strained alkenes and can be carried out in aqueous or organic solvents. The reaction is highly efficient and can proceed at room temperature, making it ideal for use in biological systems .
Major Products
The major product of the iEDDA reaction between this compound and strained alkenes is a stable dihydropyridazine linkage. This product is highly stable and can be used for further bioconjugation or labeling applications .
Scientific Research Applications
Tetrazine-PEG4-biotin has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in cellular labeling, live-cell imaging, and protein modification.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biotinylated compounds for use in various biochemical assays and diagnostic tests
Mechanism of Action
Tetrazine-PEG4-biotin exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine moiety reacts with strained alkenes to form a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG4 linker increases the compound’s water solubility, facilitating its use in aqueous environments. The biotin unit allows for easy detection and purification using avidin or streptavidin .
Comparison with Similar Compounds
Tetrazine-PEG4-biotin is unique due to its combination of a tetrazine moiety, a PEG4 linker, and a biotin unit. Similar compounds include:
Biotin-PEG4-tetrazine: Similar to this compound but with a different linker length.
Tetrazine-SS-PEG4-Biotin: Contains a disulfide-cleavable linker, making it suitable for applications requiring reversible bioconjugation
This compound stands out due to its high reactivity, stability, and versatility in various scientific applications.
Properties
Molecular Formula |
C30H44N8O7S |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H44N8O7S/c39-26(4-2-1-3-25-28-24(20-46-25)35-30(41)36-28)31-10-12-43-14-16-45-18-17-44-15-13-42-11-9-27(40)32-19-22-5-7-23(8-6-22)29-37-33-21-34-38-29/h5-8,21,24-25,28H,1-4,9-20H2,(H,31,39)(H,32,40)(H2,35,36,41)/t24-,25-,28-/m0/s1 |
InChI Key |
YZCZXSSFVWWGLL-VBOOUTDYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
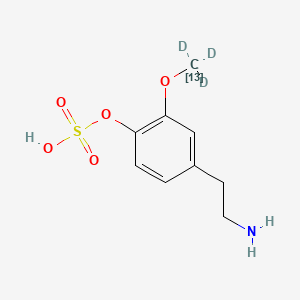
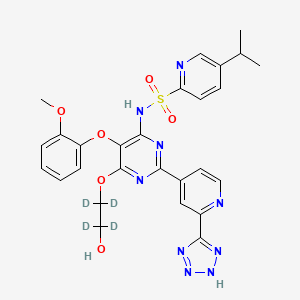
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
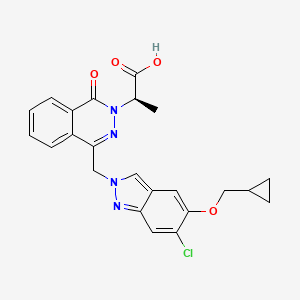
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
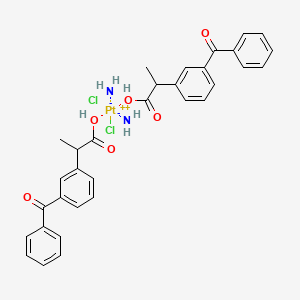
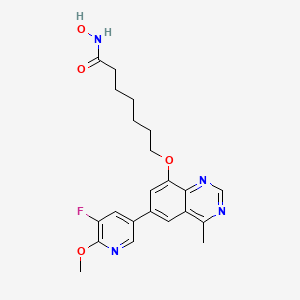
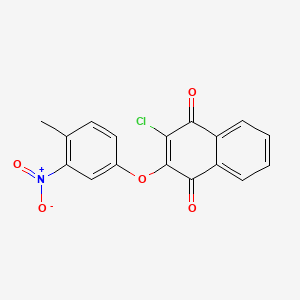
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
